3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine
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Overview
Description
3-Bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with bromine, methoxyphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 4-Amino-3-bromopyridine
- 4-Methoxyaniline
- Nitric acid
-
Step-by-Step Synthesis:
Step 1: Nitration of 4-Amino-3-bromopyridine using nitric acid to introduce the nitro group at the 5-position.
Step 2: Coupling of the nitrated product with 4-methoxyaniline under suitable conditions to form the desired compound.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 3-Amino-N-(4-methoxyphenyl)-5-nitropyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic properties.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds are effective.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials for electronic devices.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems.
- The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
- The methoxyphenyl group may enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
- 3-Bromo-N-(4-methoxyphenyl)-4-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-aminopyridine
- 3-Bromo-N-(4-methoxyphenyl)-5-nitroaniline
Uniqueness:
- The presence of both bromine and nitro groups on the pyridine ring makes this compound unique in terms of its reactivity and potential applications.
- The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H10BrN3O3 |
---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
3-bromo-N-(4-methoxyphenyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C12H10BrN3O3/c1-19-9-4-2-8(3-5-9)15-12-10(13)6-14-7-11(12)16(17)18/h2-7H,1H3,(H,14,15) |
InChI Key |
UTBUFPAPJVCPBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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